2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide
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Overview
Description
2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide is an organic compound with the molecular formula C14H13NO5S2 It is a member of the dithiazole family, characterized by a unique structure that includes a benzo[d][1,3,2]dithiazole ring system substituted with an ethoxyphenyl group
Preparation Methods
The synthesis of 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide typically involves the cyclization of aromatic disulfenyl dichlorides with nitrogen-containing reagents. One common method includes the reaction of aromatic disulfenyl dichlorides with trimethylsilyl azide in neutral solvents such as dichloromethane or dichloroethane at temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazole ring into different sulfur-containing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide involves its interaction with molecular targets through its dithiazole ring system. This interaction can modulate various biochemical pathways, depending on the specific application. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Compared to other dithiazole derivatives, 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide stands out due to its ethoxyphenyl substitution, which imparts unique electronic and steric properties. Similar compounds include:
- 2-Phenylbenzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide
- 2-Methylbenzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide
- 2-(4-Methoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide These compounds share the dithiazole core but differ in their substituents, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-2-20-12-9-7-11(8-10-12)15-21(16,17)13-5-3-4-6-14(13)22(15,18)19/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSWEMLJKZDTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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